molecular formula C8H8O5 B589438 5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid CAS No. 1329839-69-1

5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid

Cat. No.: B589438
CAS No.: 1329839-69-1
M. Wt: 190.101
InChI Key: VEHIMKWMEKVUMD-BOCFXHSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid is a labeled compound used primarily in research settings. It is a derivative of 5-hydroxymethyl-2-furancarboxylic acid, where the hydroxyl group is acetylated, and the carbon atoms are labeled with carbon-13 isotopes. This compound is valuable in various scientific studies, particularly in metabolic research, due to its stable isotope labeling.

Mechanism of Action

Target of Action

The primary targets of 5-Acetoxymethyl-2-furancarboxylic Acid-13C6 are currently unknown. This compound is a biochemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid typically involves the acetylation of 5-hydroxymethyl-2-furancarboxylic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the hydroxyl group without affecting the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of carbon-13 labeled precursors is essential for producing the labeled compound, which is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethyl-2-furancarboxylic acid: The non-acetylated form of the compound.

    5-Formyl-2-furancarboxylic acid: An oxidized derivative.

    5-Methyl-2-furancarboxylic acid: A methylated analog.

Uniqueness

5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The acetoxy group also provides additional reactivity, allowing for further chemical modifications .

Properties

IUPAC Name

5-(acetyloxy(113C)methyl)(2,3,4,5-13C4)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11)/i2+1,3+1,4+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHIMKWMEKVUMD-BOCFXHSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[13CH2][13C]1=[13CH][13CH]=[13C](O1)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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